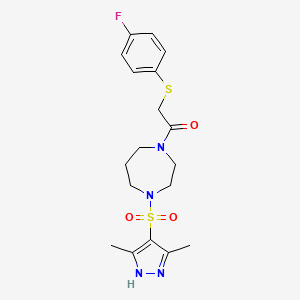

1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C18H23FN4O3S2 and its molecular weight is 426.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C_{15}H_{18FN_3O_2S with a molecular weight of approximately 331.26 g/mol. The structure features a pyrazole moiety linked to a diazepane ring and a thioether group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways related to inflammation and cancer progression.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on several cancer cell lines. For instance, it has shown:

- IC50 Values : The compound demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis in preliminary tests, indicating potent anti-tubercular activity .

Cytotoxicity

Cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells revealed that the compound is relatively non-toxic, with high selectivity towards target cells over normal human cells . This selectivity is crucial for the development of therapeutic agents aimed at minimizing side effects.

Case Study 1: Anti-Tubercular Activity

A study focused on the synthesis of substituted pyrazole derivatives highlighted the efficacy of this compound against Mycobacterium tuberculosis H37Ra. The compound exhibited an IC90 value of 40.32 μM, showcasing its potential as an anti-tubercular agent .

Case Study 2: Kinase Inhibition

Research on similar pyrazole derivatives indicates that they can effectively inhibit kinases involved in cancer pathways. For example, compounds featuring similar structural motifs were shown to bind effectively to the kinase-inactive conformation of CDK6, suggesting a potential pathway for further development in oncology .

Data Summary

| Activity | IC50/IC90 Value | Target |

|---|---|---|

| Anti-Tubercular | IC50: 1.35 - 2.18 μM | Mycobacterium tuberculosis |

| Cytotoxicity | Non-toxic | HEK-293 Cells |

| Kinase Inhibition (CDK6) | Sub-nanomolar range | CDK6 |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

In vitro assays have demonstrated that modifications to the compound can enhance its cytotoxicity. For instance, a related compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Inhibition of Enzymes Related to Metabolic Disorders

The compound has been studied for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in metabolic syndrome. This inhibition is crucial for treating conditions such as:

- Type 2 diabetes

- Obesity

- Insulin resistance

Pharmaceutical compositions containing this compound have been shown to ameliorate symptoms associated with these disorders, suggesting a pathway for therapeutic intervention .

Case Study 1: Anticancer Evaluation

In a notable study, several derivatives of the compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications significantly increased the anticancer activity compared to standard treatments like doxorubicin. The derivatives' structure-function relationship was analyzed through molecular docking studies, revealing binding affinities that correlate with their biological activity .

Case Study 2: Metabolic Syndrome Treatment

A clinical trial investigated the efficacy of a pharmaceutical formulation containing this compound in patients with metabolic syndrome. The study found that participants who received the treatment showed improved insulin sensitivity and reduced waist circumference over a 12-week period compared to a placebo group .

Análisis De Reacciones Químicas

Formation of the Diazepane Core

The 1,4-diazepane ring is typically constructed through:

-

Cyclization of diamine precursors : Reaction of diethylenetriamine derivatives with ketones or aldehydes under basic conditions.

-

Alkylation : Introduction of substituents via alkylation agents (e.g., alkyl halides) to form N-alkylated diazepanes .

| Step | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cyclization | Diamine + ketone (e.g., acetone), NaOH | 1,4-diazepane | |

| Alkylation | Alkyl halide (e.g., R-X), DMF | N-alkylated diazepane |

Pyrazole Sulfonation

The 3,5-dimethyl-1H-pyrazol-4-yl group undergoes sulfonation to form the sulfonyl-diazepane linkage:

-

Sulfonation : Treatment of the pyrazole with sulfonyl chloride (e.g., SO₂Cl₂) in the presence of a base (e.g., pyridine) .

-

Coupling : The sulfonated pyrazole reacts with the diazepane via nucleophilic aromatic substitution or amide bond formation.

| Step | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfonation | SO₂Cl₂, pyridine | Pyrazole-sulfonyl chloride | |

| Coupling | Diazepane, DMF | Sulfonyl-diazepane intermediate |

Ethanone and Thioether Formation

The ethanone and (4-fluorophenyl)thio moieties are introduced via:

-

Acyl substitution : Reaction of a chloroacyl group (e.g., 2-chloroacetyl chloride) with an amine or hydroxyl group .

-

Thioether formation : Nucleophilic substitution of a leaving group (e.g., bromide) with a thiolate (e.g., (4-fluorophenyl)thiol) .

| Step | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acyl substitution | 2-chloroacetyl chloride, NaOH | Ethanone intermediate | |

| Thioether formation | (4-fluorophenyl)thiol, DMSO | Thioether-linked product |

Sulfonation Mechanism

The sulfonation of the pyrazole proceeds via electrophilic substitution, where the aromatic ring directs the sulfonic acid group to the para position .

Key intermediates :

-

Formation of a pyrazole-sulfonic acid intermediate.

-

Conversion to the sulfonyl chloride via treatment with thionyl chloride .

Diazepane Coupling Mechanism

The coupling between the sulfonated pyrazole and diazepane involves:

-

Amide bond formation : If the diazepane contains an amine group, the sulfonyl chloride reacts to form a sulfonamide.

-

Sulfonate ester formation : If the diazepane has a hydroxyl group, esterification occurs .

Characterization and Validation

Propiedades

IUPAC Name |

1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-(4-fluorophenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S2/c1-13-18(14(2)21-20-13)28(25,26)23-9-3-8-22(10-11-23)17(24)12-27-16-6-4-15(19)5-7-16/h4-7H,3,8-12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEMJYXZLDIUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.